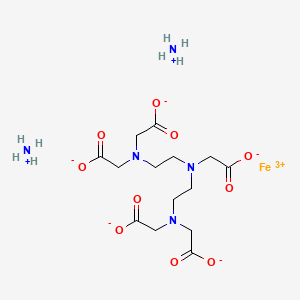

Diammonium ferric pentetate

Description

Diammonium ferric pentetate is a coordination complex comprising ferric iron (Fe³⁺) chelated by pentetic acid (diethylenetriaminepentaacetic acid, DTPA) and stabilized by ammonium counterions. Its primary function likely involves sequestering metal ions, making it relevant in industrial, pharmaceutical, or agricultural applications where controlled metal delivery or stabilization is required .

Properties

CAS No. |

85959-68-8 |

|---|---|

Molecular Formula |

C14H26FeN5O10 |

Molecular Weight |

480.23 g/mol |

IUPAC Name |

diazanium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+) |

InChI |

InChI=1S/C14H23N3O10.Fe.2H3N/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;2*1H3/q;+3;;/p-3 |

InChI Key |

BUEMWIKSJBHXPE-UHFFFAOYSA-K |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[Fe+3] |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[Fe+3] |

Other CAS No. |

85959-68-8 |

physical_description |

Liquid |

Origin of Product |

United States |

Chemical Reactions Analysis

Chelation Mechanism

DFP forms octadentate complexes with Fe³⁺ ions through its five carboxylate groups and three amine nitrogen atoms. This coordination geometry creates a stable 1:1 metal-ligand complex with high formation constants ( for Fe³⁺-DTPA at 25°C) . The ammonium counterions enhance solubility in aqueous systems.

Synthetic Pathways

While direct synthesis details for DFP are scarce, analogous DTPA-metal complexes suggest a two-step process:

-

Acid-Base Neutralization : DTPA reacts with ammonium hydroxide to form the diammonium salt:

-

Metal Coordination : The ammonium-DTPA intermediate reacts with ferric chloride:

Reactivity in Solution

-

pH Stability : DFP maintains stability in acidic to neutral conditions (pH 2–7) . Above pH 8, hydroxide ions compete for Fe³⁺, leading to partial dissociation.

-

Metal Displacement : DFP’s Fe³⁺ can be displaced by metals with higher affinity for DTPA (e.g., Cu²⁺, ) :

Analytical Characterization

-

Spectroscopy : UV-Vis spectra show a characteristic absorption peak near 240 nm () .

-

Thermogravimetric Analysis (TGA) : Decomposition occurs at ~250°C, releasing NH₃ and H₂O before ligand breakdown .

| Property | Value/Observation | Method | Reference |

|---|---|---|---|

| Formation constant () | (Fe³⁺) | Potentiometry | |

| Solubility in water | >500 g/L (25°C) | Gravimetric | |

| Decomposition temp. | 250°C | TGA |

Industrial and Biological Interactions

Comparison with Similar Compounds

Ferric Ammonium Oxalate

Structure: Ferric ammonium oxalate (Fe(NH₄)₃(C₂O₄)₃·3H₂O) consists of ferric iron coordinated by oxalate anions and ammonium ions.

Applications: Used in photography, metal polishing, and as a mordant in dyeing.

Safety: Classified as a skin and respiratory irritant; prolonged exposure may cause systemic toxicity .

Pentasodium Pentetate

Structure: Pentasodium pentetate (C₁₄H₁₈N₃Na₅O₁₀) is the sodium salt of pentetic acid, lacking a central metal ion.

Applications: Widely used in cosmetics and personal care products to chelate heavy metals and stabilize formulations .

Diammonium Tartrate

Structure: Diammonium tartrate (C₄H₁₂N₂O₆) is an ammonium salt of tartaric acid.

Applications: Used in pharmaceutical testing (e.g., copper sulfate assays) due to its reducing properties .

| Property | This compound | Diammonium Tartrate |

|---|---|---|

| Anion | Pentetate (DTPA) | Tartrate |

| Function | Metal chelation | Reducing agent in assays |

| Toxicity | Data unavailable | Generally low toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.